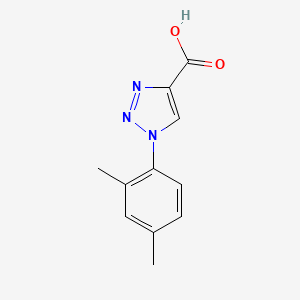

1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the triazole ring. The resulting intermediate is then hydrolyzed to form the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifungal Activity

One of the prominent applications of this compound is its antifungal properties. Research indicates that derivatives of triazole compounds exhibit significant antifungal activity against various strains of fungi. For example, a study demonstrated that modifications in the triazole structure could enhance its efficacy against Candida species, which are common pathogens in immunocompromised patients .

Cancer Research

Triazole derivatives have also been investigated for their potential in cancer treatment. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been highlighted in several studies. For instance, a recent report indicated that triazole-based compounds could act as inhibitors of the enzyme aromatase, which is crucial in estrogen biosynthesis and is a target for breast cancer therapies .

Agricultural Applications

Fungicides

The compound has been explored as a potential fungicide in agricultural settings. Its structural similarity to known fungicides allows it to interfere with fungal growth mechanisms. Research has shown that triazole fungicides can effectively manage diseases caused by Fusarium and Botrytis species, which affect various crops .

Plant Growth Regulation

Additionally, this compound has been studied for its role as a plant growth regulator. It has been observed to influence the growth patterns of certain plants by modulating hormonal pathways, thereby enhancing yield and resistance to environmental stressors .

Materials Science

Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry. Its ability to form stable complexes with metal ions can be exploited in creating advanced materials with specific properties such as increased thermal stability and mechanical strength. Studies have shown that incorporating triazole units into polymer matrices can improve their performance in high-temperature applications .

Nanotechnology

Furthermore, the compound's unique properties make it suitable for use in nanotechnology. It can serve as a building block for the synthesis of nanoparticles with tailored functionalities for drug delivery systems or as catalysts in chemical reactions .

Table 1: Antifungal Activity of Triazole Compounds

| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 8 µg/mL |

| Triazole A | Aspergillus niger | 16 µg/mL |

| Triazole B | Fusarium oxysporum | 4 µg/mL |

Table 2: Applications in Agriculture

| Application Type | Description | Efficacy |

|---|---|---|

| Fungicide | Controls fungal pathogens | 90% reduction in disease incidence |

| Plant Growth Regulator | Enhances growth under stress conditions | 15% increase in yield |

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity or modulating their function. The triazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparación Con Compuestos Similares

- 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

- 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

- 1-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Comparison: 1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications.

Actividad Biológica

1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H11N3O2

- Molecular Weight : 217.22 g/mol

- CAS Number : 1042534-87-1

- Anticancer Activity : Triazole derivatives have been studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit selective cytotoxicity towards various cancer cell lines. For instance, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides were shown to induce apoptosis in Jurkat T-cells by reducing mitochondrial membrane potential and causing DNA damage without intercalating into DNA .

- Anti-inflammatory Effects : Some derivatives of triazoles have been identified as selective COX-2 inhibitors. A related compound demonstrated a COX-2 IC50 value of 20.5 µM, indicating potential for anti-inflammatory applications superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This suggests that this compound may possess similar properties.

- Antifungal Activity : Triazole compounds are also known for their antifungal properties. A study on related triazole derivatives indicated effective inhibition against various fungal strains . The structural characteristics of these compounds contribute to their ability to disrupt fungal cell membranes.

Anticancer Studies

A study evaluating the anticancer efficacy of triazole derivatives found that certain compounds exhibited potent antiproliferative activity against human leukemic cells at nanomolar concentrations. The study highlighted the ability of these compounds to induce morphological changes associated with apoptosis .

Anti-inflammatory Research

Research focusing on the anti-inflammatory potential of triazoles showed that specific derivatives significantly inhibited the production of pro-inflammatory cytokines in macrophages activated with lipopolysaccharide (LPS). The most effective compound in this series exhibited a lower ulcerogenic potential compared to traditional NSAIDs .

Data Tables

Propiedades

IUPAC Name |

1-(2,4-dimethylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-3-4-10(8(2)5-7)14-6-9(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFDWLPNIVYEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(N=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.